Butazolamide - 16790-49-1

Butazolamide

Catalog Number: EVT-369956
CAS Number: 16790-49-1
Molecular Formula: C6H10N4O3S2
Molecular Weight: 250.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Butazolamide is a member of thiadiazoles and a sulfonamide.
Synthesis Analysis

The synthesis of Butazolamide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-sulfonamide with butyric anhydride. This reaction can be described in the following steps:

  1. Starting Material: The synthesis begins with 5-amino-1,3,4-thiadiazole-2-sulfonamide, which serves as the core structure.
  2. Reagents: Butyric anhydride is used as a reagent to introduce the butyric acid moiety into the thiadiazole structure.
  3. Reaction Conditions: The reaction generally requires heating under controlled conditions to facilitate the acylation process, leading to the formation of Butazolamide.
  4. Purification: Post-reaction, purification techniques such as recrystallization or chromatography may be employed to isolate the final product in high purity.
5 amino 1 3 4 thiadiazole 2 sulfonamide+butyric anhydrideButazolamide+by products\text{5 amino 1 3 4 thiadiazole 2 sulfonamide}+\text{butyric anhydride}\rightarrow \text{Butazolamide}+\text{by products}
Molecular Structure Analysis

Butazolamide features a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. The molecular structure can be detailed as follows:

  • Core Structure: The central thiadiazole ring is substituted with an amino group and a sulfonamide group.
  • Functional Groups:
    • An amine group (NH2-NH_2) attached to the thiadiazole.
    • A sulfonamide group (SO2NH2-SO_2NH_2), which enhances its pharmacological properties.
    • A butyric acid moiety introduced via acylation.

The three-dimensional conformation of Butazolamide allows it to interact effectively with the active site of carbonic anhydrase enzymes, which is critical for its mechanism of action.

Chemical Reactions Analysis

Butazolamide participates in several chemical reactions relevant to its function as a carbonic anhydrase inhibitor:

  1. Inhibition Mechanism: It binds to the active site of carbonic anhydrase, preventing the conversion of carbon dioxide and water into bicarbonate and protons. This inhibition leads to decreased fluid production in the eye, thereby lowering intraocular pressure.
  2. Reactivity with Nucleophiles: The sulfonamide group can react with various nucleophiles, which may alter its pharmacological profile or lead to the formation of metabolites.
  3. Decomposition Pathways: Under certain conditions (e.g., high temperatures or extreme pH), Butazolamide may undergo hydrolysis or other decomposition reactions that affect its stability and efficacy.
Mechanism of Action

The primary mechanism of action for Butazolamide involves the inhibition of carbonic anhydrase enzymes (specifically isoforms II and IV). This inhibition disrupts normal bicarbonate reabsorption processes in tissues such as the eye and kidneys. Key points include:

  • Enzyme Interaction: Butazolamide competes with bicarbonate for binding at the active site of carbonic anhydrase.
  • Physiological Effects: By inhibiting this enzyme, Butazolamide reduces aqueous humor production in the eye, leading to lower intraocular pressure—an essential factor in managing glaucoma.
  • Side Effects: As a carbonic anhydrase inhibitor, it may also lead to metabolic acidosis due to reduced bicarbonate levels in systemic circulation.
Physical and Chemical Properties Analysis

Butazolamide possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 228.28 g/mol.
  • Solubility: It is soluble in water and organic solvents such as ethanol and methanol.
  • Melting Point: The melting point is reported around 150–155 °C, indicating stability under typical storage conditions.
  • pKa Values: The compound exhibits acidic properties due to its sulfonamide group, with pKa values that influence its ionization state at physiological pH.

These properties contribute to its effectiveness as a therapeutic agent while also guiding formulation strategies for drug delivery.

Applications

Butazolamide has several significant applications in medicine:

  1. Glaucoma Treatment: Primarily used for managing open-angle glaucoma by reducing intraocular pressure.
  2. Diuretic Properties: It can act as a diuretic by inhibiting bicarbonate reabsorption in renal tubules.
  3. Research Applications: Investigated for potential use in treating conditions associated with fluid retention or electrolyte imbalances due to its effects on carbonic anhydrase activity.
Introduction to Methazolamide

Methazolamide (chemical name: N-[5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-acetamide) is a heterocyclic sulfonamide derivative that functions as a potent inhibitor of carbonic anhydrase enzymes. With the molecular formula C~5~H~8~N~4~O~3~S~2~ and a molecular weight of 236.28 g/mol, it belongs to the class of systemic carbonic anhydrase inhibitors (CAIs) developed for managing elevated intraocular pressure [2] [4] [6]. Unlike diuretics that target renal electrolyte transport, methazolamide primarily reduces aqueous humor production in the ciliary body through inhibition of bicarbonate ion formation, making it valuable in ophthalmology [1] [5]. Its chemical structure features a unique methylated thiadiazole ring, which confers distinct pharmacokinetic properties compared to earlier CAIs [3] [7].

Historical Development of Carbonic Anhydrase Inhibitors

The development of carbonic anhydrase inhibitors began in the 1940s with the discovery that sulfanilamide induced metabolic acidosis by inhibiting renal carbonic anhydrase. This led to the systematic modification of sulfonamide scaffolds to enhance enzyme affinity and tissue specificity. Acetazolamide, the first clinically approved CAI (1953), established the sulfonamide–thiadiazole template but faced limitations such as frequent dosing and systemic side effects [1] [5]. Methazolamide was synthesized shortly after (1959) via benzylation and methylation of 2-acetylamino-5-mercapto-1,3,4-thiadiazole, followed by chlorination and amination [3]. Its design aimed to improve lipid solubility and duration of action over acetazolamide, achieving a plasma half-life of ~14 hours versus acetazolamide’s 5–8 hours [2] [6].

Table 1: Evolution of Key Sulfonamide-Based Carbonic Anhydrase Inhibitors

CompoundYear IntroducedPrimary Structural FeatureClinical Limitations
Acetazolamide1953Unsubstituted thiadiazole ringShort half-life; frequent dosing
Methazolamide1959N-methylated thiadiazole ringCNS penetration (side effects)
Dorzolamide1995Thienothiopyran scaffoldTopical use only; ocular irritation
Brinzolamide1998Chiral methylimidazole substituentSuspension formulation requirements

Structural Classification of Methazolamide Within Sulfonamide Derivatives

Methazolamide is classified as a 1,3,4-thiadiazole-2-sulfonamide, distinguished by:

  • A Methylated Ring Nitrogen: The N-methyl group at position 3 of the thiadiazole ring enhances lipid solubility compared to acetazolamide. This modification increases membrane permeability, evidenced by methazolamide’s volume of distribution (17–23 L) and unbound fraction (~45%) [2] [6] [7].
  • Exocyclic Acetamide Moiety: The acetamide group (-N=C(O)CH~3~) forms a planar structure with the thiadiazole ring, facilitating high-affinity coordination with the zinc ion in the carbonic anhydrase active site. This confers a K~i~ of 14 nM for human carbonic anhydrase II (CA-II) [8] [10].
  • Sulfamoyl Pharmacophore: The -SO~2~NH~2~ group anchors the molecule via hydrogen bonds to Thr199 and Glu106 residues in CA-II, a feature conserved across all sulfonamide CAIs [5] [10].

Unlike topical agents (e.g., dorzolamide), methazolamide lacks secondary aminoalkyl tails, explaining its systemic bioavailability after oral administration. Its partition coefficient (log P) of ~0.2 balances aqueous solubility for absorption and lipid diffusion for intraocular penetration [5] [7].

Comparative Position in the Carbonic Anhydrase Inhibitor Pharmacopeia

Methazolamide occupies a middle ground between first-generation and modern CAIs due to its balanced inhibitory profile and tissue distribution:

  • Enzyme Inhibition Spectrum: It non-selectively inhibits CA-I, II, IV, and VII isoforms, with highest affinity for CA-II (K~i~ = 14 nM) [8] [10]. While less potent than acetazolamide (CA-II K~i~ = 5–10 nM), its superior penetration into the ciliary body and red blood cells (RBC:plasma ratio = 10–27:1) compensates for lower enzyme affinity [6] [7].
  • Clinical Niche: Unlike topical CAIs (e.g., dorzolamide K~i~ = 0.4 nM), methazolamide is reserved for cases requiring systemic pressure reduction, such as acute angle-closure glaucoma preoperatively or refractory intraocular pressure (IOP) spikes [1] [5]. Its twice-daily dosing offers convenience over acetazolamide’s four-times-daily regimen [7].
  • Pharmacokinetic Bridge: Methazolamide’s linear pharmacokinetics (AUC proportional to 25–100 mg doses) and 55% plasma protein binding position it between acetazolamide (90% bound) and newer agents like brinzolamide (60% bound) [2] [6].

Table 2: Pharmacological Comparison of Representative Carbonic Anhydrase Inhibitors

ParameterAcetazolamideMethazolamideDorzolamideBrinzolamide
CA-II K~i~ (nM)5–10140.43.1
Dosing Frequency4 times daily2–3 times daily3 times daily2 times daily
RBC PenetrationModerateHighMinimalMinimal
Primary Use RouteSystemicSystemicTopicalTopical

Methazolamide’s structural and pharmacological attributes exemplify the iterative optimization of sulfonamide inhibitors—retaining systemic efficacy while mitigating dosing burdens. Its role persists despite topical alternatives, underscoring its utility in specific ophthalmic emergencies [1] [5] [7].

Properties

CAS Number

16790-49-1

Product Name

Butazolamide

IUPAC Name

N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)butanamide

Molecular Formula

C6H10N4O3S2

Molecular Weight

250.3 g/mol

InChI

InChI=1S/C6H10N4O3S2/c1-2-3-4(11)8-5-9-10-6(14-5)15(7,12)13/h2-3H2,1H3,(H2,7,12,13)(H,8,9,11)

InChI Key

HZIYHIRJHYIRQO-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=NN=C(S1)S(=O)(=O)N

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.